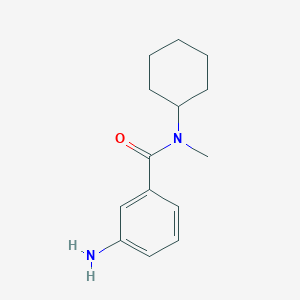

3-amino-N-cyclohexyl-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-amino-N-cyclohexyl-N-methylbenzamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar amide compounds. For instance, the study of 3-aminobenzamide in paper highlights its role as an inhibitor of nuclear poly ADP-ribosyl synthetase, which is significant in the context of DNA damage repair and chemical induction of transformation in vitro.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide as described in paper involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. This process is characterized by spectroscopic methods and confirmed by X-ray analysis. Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor in paper involves tritiation, coupling reactions, and purification steps to achieve a high radiochemical purity and specific activity.

Molecular Structure Analysis

The molecular structure of compounds is determined using various analytical techniques. In paper , the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis, which is a definitive method for determining the arrangement of atoms within a molecule. This level of structural analysis is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

The chemical reactions involving amide compounds can be complex and multifaceted. For instance, the formal [4+2] cycloaddition reaction described in paper involves a multistep process with radical generation, hydrogen atom transfer, and benzylic radical addition, leading to the formation of fluorescent aminonaphthalic anhydrides. These reactions are influenced by the presence of catalysts such as CuI and LiOH, and the process is characterized by its ability to produce diverse naphthalimides with fluorescent properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide compounds are influenced by their molecular structure. The presence of an N,O-bidentate directing group in the compound discussed in paper suggests potential suitability for metal-catalyzed C–H bond functionalization reactions. The fluorescent features of the naphthalic anhydrides and naphthalimides mentioned in paper are also notable physical properties that can be leveraged in various applications.

Wissenschaftliche Forschungsanwendungen

DNA Repair and Poly(ADP-ribose) Synthesis

3-Aminobenzamide, a variant of 3-amino-N-cyclohexyl-N-methylbenzamide, has been used to study the regulatory role of poly(ADP-ribose) in DNA repair processes. It inhibits poly(ADP-ribose) synthesis and has been observed to influence DNA break frequencies in cells damaged by methyl methane sulfonate. However, at high concentrations, it may produce toxic side effects rather than specific effects on DNA repair (Cleaver, Milam, & Morgan, 1985).

Modification of Toxic and Transformative Effects

The compound's impact on the toxic and transformative effects of substances like ethyl methanesulfonate and methylcholanthrene in cells has been examined. 3-Aminobenzamide can enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, indicating its significance in DNA damage repair and chemical induction of transformation in vitro (Lubet et al., 1984).

Pharmacological Properties of Related Compounds

Research on compounds structurally similar to this compound, like U-47700, has revealed their potential as synthetic opioids with distinct pharmacological properties. These compounds have been investigated for their potential to offer more favorable side-effect profiles compared to traditional opium-based opioids (Elliott, Brandt, & Smith, 2016).

Stereochemical Properties and Synthesis

The synthesis and stereochemical properties of related benzamide compounds have also been a subject of research. For instance, studies on the stereoselective reduction of compounds with similar structures have been conducted, providing insights into the chemical properties and potential applications of these molecules (Dischino et al., 1999).

Thermal Stability Studies

Thermal stability of closely related compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) has been investigated. Studies have used dynamic DSC curves to obtain apparent thermodynamic data and predict thermal stability, which could be relevant for the safety and handling of such chemicals (Cong & Cheng, 2021).

Cytotoxicity in Human Fibroblasts

3-Aminobenzamide has been shown to be lethal to human fibroblasts with damaged DNA, particularly in the presence of certain DNA-damaging agents. Its effects vary depending on factors like the type of DNA lesions and the kinetics of repair, providing insights into the cellular mechanisms of DNA repair and cytotoxicity (Boorstein & Pardee, 1984).

Exploration in Cancer Research

The antiproliferative activity of 3-aminobenzamide in carcinoma cells, associated with a target effect on the cytoskeleton, has been explored. This highlights the potential application of the compound in cancer research and therapy, especially in influencing cell growth and morphology (Tiozzo et al., 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of phosphodiesterase 10a (pde10a) , a protein abundant in brain tissue .

Mode of Action

Based on the action of n-methylbenzamide, it can be hypothesized that 3-amino-n-cyclohexyl-n-methylbenzamide might interact with its target protein, possibly pde10a, and inhibit its function .

Biochemical Pathways

If it indeed targets pde10a like n-methylbenzamide, it could potentially influence cyclic nucleotide signaling pathways .

Result of Action

If it acts similarly to N-Methylbenzamide, it could potentially lead to changes in cyclic nucleotide signaling within the cells .

Eigenschaften

IUPAC Name |

3-amino-N-cyclohexyl-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSZFEXITQOVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424239 |

Source

|

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675112-76-2 |

Source

|

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)